molecular formula C13H10N4O5 B2506148 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 58624-47-8

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2506148
CAS No.: 58624-47-8
M. Wt: 302.246
InChI Key: FJCYLVQFDZVCHN-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10N4O5 and a molecular weight of 302.25 g/mol . It is known for its applications in various research fields due to its unique chemical properties.

Scientific Research Applications

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide is utilized in various scientific research applications:

Safety and Hazards

While specific safety and hazard information for 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Preparation Methods

The synthesis of 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of N-(pyridin-3-ylmethyl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions of the benzamide ring.

Chemical Reactions Analysis

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(15-8-9-2-1-3-14-7-9)10-4-11(16(19)20)6-12(5-10)17(21)22/h1-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCYLVQFDZVCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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